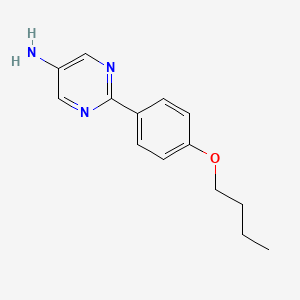
2-(4-butoxyphenyl)-5-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-butoxyphenyl)-5-pyrimidinamine, also known as BKM120, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It is a promising drug candidate for the treatment of various types of cancer due to its ability to inhibit the PI3K pathway, which is frequently dysregulated in cancer cells.
Wirkmechanismus
2-(4-butoxyphenyl)-5-pyrimidinamine is a selective inhibitor of the PI3K pathway, which is frequently dysregulated in cancer cells. The PI3K pathway plays a critical role in cell growth, division, and survival, and its dysregulation is associated with the development and progression of various types of cancer. 2-(4-butoxyphenyl)-5-pyrimidinamine inhibits the activity of PI3K by binding to its catalytic subunit, which results in the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-5-pyrimidinamine has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream targets of the PI3K pathway, such as Akt and mTOR, which are involved in cell growth and survival. 2-(4-butoxyphenyl)-5-pyrimidinamine also induces apoptosis in cancer cells by activating caspase-dependent and -independent pathways. In addition, 2-(4-butoxyphenyl)-5-pyrimidinamine has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-butoxyphenyl)-5-pyrimidinamine is its selectivity for the PI3K pathway, which reduces the risk of off-target effects and toxicity. 2-(4-butoxyphenyl)-5-pyrimidinamine is also available commercially and can be easily synthesized in the lab. However, 2-(4-butoxyphenyl)-5-pyrimidinamine has some limitations for lab experiments, including its poor solubility in water and its instability in aqueous solutions. These limitations can be overcome by using appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-butoxyphenyl)-5-pyrimidinamine. One direction is to investigate its efficacy in combination with other anticancer drugs, which may enhance its anticancer properties and reduce the risk of drug resistance. Another direction is to explore its potential for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, which are also associated with dysregulated PI3K signaling. Finally, further studies are needed to optimize the synthesis and formulation of 2-(4-butoxyphenyl)-5-pyrimidinamine to improve its efficacy and safety for clinical use.
Synthesemethoden
The synthesis of 2-(4-butoxyphenyl)-5-pyrimidinamine involves several steps, including the reaction of 4-butoxyaniline with ethyl chloroformate to form 4-butoxyphenyl carbamate, which is then reacted with 2,6-dichloropyrimidine to form 2-(4-butoxyphenyl)-5-pyrimidinamine. The synthesis of 2-(4-butoxyphenyl)-5-pyrimidinamine has been optimized to achieve high yields and purity, and it is available commercially for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-butoxyphenyl)-5-pyrimidinamine has been extensively studied for its anticancer properties in various preclinical and clinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also demonstrated synergistic effects with other anticancer drugs. 2-(4-butoxyphenyl)-5-pyrimidinamine has been tested in clinical trials for the treatment of breast cancer, glioblastoma, and other solid tumors, and it has shown promising results in some cases.
Eigenschaften
IUPAC Name |
2-(4-butoxyphenyl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-3-8-18-13-6-4-11(5-7-13)14-16-9-12(15)10-17-14/h4-7,9-10H,2-3,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIFQDOFGVNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Butoxyphenyl)pyrimidin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5403355.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)

![4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine](/img/structure/B5403397.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5403404.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-isopropyl-2-oxoacetamide](/img/structure/B5403409.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5403411.png)
![4-[(dimethylamino)methyl]-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-azepanol](/img/structure/B5403420.png)